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Compound Name: 5-Iodo-4-methylpyrimidine

Cat. No.: B1314226 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a cornerstone in medicinal chemistry, forming the backbone of

numerous FDA-approved drugs. Its ability to engage in key hydrogen bonding interactions

within the ATP-binding site of kinases has made it a privileged scaffold in the development of

targeted therapies. This guide provides a comparative analysis of the 5-iodo-4-
methylpyrimidine scaffold against two well-established pyrimidine-based alternatives:

pyrazolo[3,4-d]pyrimidine and 7H-pyrrolo[2,3-d]pyrimidine. While direct experimental data for 5-
iodo-4-methylpyrimidine is limited in publicly available literature, its potential as a drug

scaffold can be evaluated by examining related compounds and fundamental principles of

medicinal chemistry.

Comparative Analysis of Pyrimidine Scaffolds
The strategic placement of substituents on the pyrimidine ring can significantly influence a

compound's potency, selectivity, and pharmacokinetic properties. The 5-iodo-4-
methylpyrimidine scaffold presents a unique combination of a methyl group at the 4-position

and an iodine atom at the 5-position. The methyl group can provide a vector for further

chemical modification and may enhance binding through hydrophobic interactions. The iodine

atom, being the largest stable halogen, offers the potential for strong halogen bonding

interactions with the kinase hinge region, particularly with the gatekeeper residue, which can

enhance binding affinity and selectivity.[1]
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In contrast, pyrazolo[3,4-d]pyrimidine and 7H-pyrrolo[2,3-d]pyrimidine are fused heterocyclic

systems that are bioisosteres of adenine, the endogenous ligand for ATP-binding sites.[2][3]

This inherent structural similarity provides a strong foundation for potent kinase inhibition.
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Feature
5-Iodo-4-
methylpyrimidine
(Hypothesized)

Pyrazolo[3,4-
d]pyrimidine

7H-pyrrolo[2,3-
d]pyrimidine

Core Structure Monocyclic pyrimidine
Fused pyrazole and

pyrimidine rings

Fused pyrrole and

pyrimidine rings

Key Interactions

Potential for strong

halogen bonding at

the 5-position. Methyl

group for potential

hydrophobic

interactions and

derivatization.

Mimics adenine,

forming key hydrogen

bonds with the kinase

hinge region.[2][3]

Also mimics adenine,

engaging in critical

hinge-binding

interactions.

Known Targets

Likely to target protein

kinases, based on

related 5-

halopyrimidine

structures.[1] Potential

for antiviral activity

has also been noted

for 5-iodinated

pyrimidine

nucleosides.[4]

Broad range of

kinases including Src,

EGFR, and CDKs.[5]

[6][7]

Kinases such as

JAKs, FAK, EGFR,

and CDKs.[4][8][9][10]

[11]

Representative IC50

Values

Not available in public

literature.

Varies widely

depending on

substituents and

target. For example,

some Src inhibitors

show IC50 values in

the nanomolar range.

[5] EGFR inhibitors

with this scaffold have

also demonstrated

potent activity with

IC50 values as low as

0.034 µM.[6]

Also target- and

substituent-

dependent. For

instance, a FAK

inhibitor with this

scaffold has an IC50

of 4 nM.[4] Some

multi-targeted

inhibitors show IC50

values ranging from

40 to 204 nM against

various kinases.[9][11]
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Advantages

Simple, synthetically

accessible core. The

large, polarizable

iodine atom can be

exploited for potent

and selective

interactions.

Proven and validated

scaffold in multiple

clinical candidates

and approved drugs.

Another clinically

validated scaffold with

a strong history in

kinase inhibitor

design.

Potential Challenges

Potential for off-target

effects due to the

reactivity of the C-I

bond. Possible

metabolic instability.

Can suffer from poor

solubility depending

on the substituents.

Similar to

pyrazolo[3,4-

d]pyrimidine, solubility

can be a challenge.

Experimental Protocols for Scaffold Validation
To rigorously validate the potential of 5-iodo-4-methylpyrimidine as a drug scaffold, a series

of in vitro and in vivo experiments are essential. Below are detailed protocols for two

fundamental assays.

In Vitro Kinase Inhibition Assay (LanthaScreen® Eu
Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common

method to determine the binding affinity of a compound to a kinase of interest.[8][12][13][14]

[15]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

against a specific kinase.

Materials:

Kinase of interest

Europium (Eu)-labeled anti-tag antibody specific for the kinase

Alexa Fluor® 647-labeled kinase tracer (an ATP-competitive ligand)
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Test compound (e.g., 5-iodo-4-methylpyrimidine derivative)

Kinase buffer

384-well microplates

TR-FRET-compatible plate reader

Procedure:

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further

dilute in kinase buffer to the desired final concentrations.

Kinase/Antibody Mixture Preparation: Prepare a solution containing the kinase and the Eu-

labeled anti-tag antibody in kinase buffer.

Tracer Preparation: Prepare a solution of the Alexa Fluor® 647-labeled tracer in kinase

buffer.

Assay Assembly:

Add 5 µL of the diluted test compound to the wells of a 384-well plate.

Add 5 µL of the kinase/antibody mixture to each well.

Incubate for a pre-determined time (e.g., 15-60 minutes) at room temperature to allow

compound binding to the kinase.

Add 5 µL of the tracer solution to initiate the competition reaction.

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both

the donor (Europium, ~615 nm) and acceptor (Alexa Fluor® 647, ~665 nm) wavelengths.

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the

ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal

dose-response curve to determine the IC50 value.
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Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the effect of a test compound on the viability of cancer cell lines.

Materials:

Cancer cell line of interest

Complete cell culture medium

Test compound

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well cell culture plates

Spectrophotometer (plate reader)

Procedure:

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate

for a specified period (e.g., 48 or 72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this

time, viable cells will reduce the yellow MTT to purple formazan crystals.

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a

plate reader.
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Data Analysis: Subtract the background absorbance and normalize the data to the vehicle-

treated control cells. Plot the percentage of cell viability against the logarithm of the test

compound concentration to determine the GI50 (concentration for 50% of maximal inhibition

of cell proliferation).

Visualizing Signaling Pathways and Experimental
Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological

pathways and experimental procedures.
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A generic receptor tyrosine kinase signaling pathway.
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In Vitro Evaluation In Vivo Evaluation

Biochemical Assays Kinase Panel Screening Cell-based Assays ADME/Tox Profiling Pharmacokinetics (PK) Efficacy Studies (Xenograft) Pharmacodynamics (PD) Lead OptimizationScaffold Design & Synthesis
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Experimental workflow for drug scaffold validation.
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Hypothetical Structure-Activity Relationship (SAR) exploration.

Conclusion and Future Directions
The 5-iodo-4-methylpyrimidine scaffold holds promise as a starting point for the design of

novel kinase inhibitors. The presence of the 5-iodo group is a key feature that could be

exploited to achieve high potency and selectivity through halogen bonding interactions with the

target kinase. However, the lack of direct experimental data necessitates a thorough validation

process.

Future efforts should focus on:
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Synthesis of a focused library of 5-iodo-4-methylpyrimidine derivatives with diverse

substitutions at other positions of the pyrimidine ring.

Screening of this library against a broad panel of kinases to identify initial hits and determine

the selectivity profile.

Structure-activity relationship (SAR) studies to optimize the potency and selectivity of the

initial hits.

In-depth ADME/Tox profiling to assess the drug-like properties of the most promising

compounds.

In vivo efficacy studies in relevant animal models to validate the therapeutic potential of the

optimized leads.

By systematically addressing these points, the true potential of 5-iodo-4-methylpyrimidine as

a valuable scaffold in drug discovery can be fully elucidated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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